molecular formula C8H11N3O2 B2638323 4-Azidobicyclo[2.2.1]heptane-1-carboxylic acid CAS No. 2260936-22-7

4-Azidobicyclo[2.2.1]heptane-1-carboxylic acid

Cat. No.: B2638323
CAS No.: 2260936-22-7
M. Wt: 181.195
InChI Key: JMCONSWIVHDGAP-UHFFFAOYSA-N
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Description

“4-Azidobicyclo[2.2.1]heptane-1-carboxylic acid” is a structurally unique compound that exhibits diverse chemistry . It’s a versatile compound used in scientific research, offering potential for various chemical reactions and synthesis. Its applications range from drug discovery.


Synthesis Analysis

The synthesis of compounds similar to “this compound” has been achieved through an organocatalytic formal [4 + 2] cycloaddition reaction . This reaction permits rapid access to a wide range of bicyclo [2.2.1]heptane-1-carboxylates in a highly enantioselective manner from simple starting materials under mild and operationally simple conditions . Another method involves a sequential Diels Alder reaction/rearrangement sequence, which was developed for the synthesis of diverse functionalized bicyclo[2.2.1]heptanes .


Molecular Structure Analysis

The molecular structure of “this compound” is unique. It is a four-membered carbocycle with a bridging C(1)-C(3) bond . This structure is highly strained, allowing it to participate in a range of strain-releasing reactions .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are diverse. The high strain in the molecule allows it to participate in a range of strain-releasing reactions . These typically cleave the central, strained bond to deliver cyclobutanes or azetidines .

Scientific Research Applications

Synthesis of Bicyclic Compounds

A study by Pokhodylo, Matiichuk, and Obushak (2017) demonstrates the use of 2-azidobicyclo[2.2.1]heptane, a related compound, in synthesizing 1-(bicyclo[2.2.1]heptan-2-yl)-5-R-1H-1,2,3-triazole-4-carboxylic acids. This process is pivotal for creating diverse bicyclic compounds, highlighting the compound's role in organic synthesis (Pokhodylo, Matiichuk, & Obushak, 2017).

Asymmetric Synthesis

The compound's derivatives have been utilized in asymmetric synthesis, as reported by Avenoza et al. (1999). They developed enantiomerically pure 3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acids, showcasing its potential in creating stereoselective compounds (Avenoza et al., 1999).

Catalytic Applications

Armstrong, Bhonoah, and White (2009) explored the use of 7-Azabicyclo[2.2.1]heptane-2-carboxylic acid in organocatalytic aldol reactions. Their findings indicate the compound's effectiveness in catalysis, particularly in enhancing selectivity compared to monocyclic analogues (Armstrong, Bhonoah, & White, 2009).

Synthesis of Amino Acid Analogues

Hart and Rapoport (1999) reported on the synthesis of glutamic acid analogues from L-serine using 7-azabicyclo[2.2.1]heptane, a structurally similar compound. This research emphasizes the role of bicyclic compounds in synthesizing amino acid analogues (Hart & Rapoport, 1999).

Mechanism of Action

The mechanism of action of “4-Azidobicyclo[2.2.1]heptane-1-carboxylic acid” involves an organocatalytic formal [4 + 2] cycloaddition reaction . This reaction is effected through a hydrogen bond catalysis . To this end, a chiral tertiary amine would be employed as the catalyst .

Future Directions

The future directions for “4-Azidobicyclo[2.2.1]heptane-1-carboxylic acid” could involve further exploration of its diverse chemistry and potential applications in drug discovery. There’s also interest in investigating more three-dimensional, C(sp3)-rich molecules, which have been mooted to enjoy increased clinical success relative to their ‘flatter’ counterparts due to increased solubility and reduced melting points, promiscuity and Cyp450 inhibition .

Properties

IUPAC Name

4-azidobicyclo[2.2.1]heptane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2/c9-11-10-8-3-1-7(5-8,2-4-8)6(12)13/h1-5H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMCONSWIVHDGAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1(C2)C(=O)O)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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